1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide
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Overview
Description
1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide is a chemical compound with the molecular formula C12H18N4O It is characterized by a pyrimidine ring substituted with two methyl groups at positions 4 and 6, and a piperidine ring attached to a carboxamide group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide typically involves the reaction of 4,6-dimethyl-2-chloropyrimidine with piperidine-4-carboxamide under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, particularly at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid
- 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylate
Comparison: 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide is unique due to its carboxamide functional group, which imparts different chemical and biological properties compared to its carboxylic acid and carboxylate counterparts. The carboxamide group can form hydrogen bonds, influencing the compound’s solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c1-8-7-9(2)15-12(14-8)16-5-3-10(4-6-16)11(13)17/h7,10H,3-6H2,1-2H3,(H2,13,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XELPGXYIOBXPST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(CC2)C(=O)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40388172 |
Source
|
Record name | 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40388172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
792940-20-6 |
Source
|
Record name | 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40388172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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